MF-EA-705beta
Description
Significance of Natural Products in Chemical Biology
Natural products, compounds produced by living organisms, hold significant importance in the field of chemical biology. These molecules exhibit a vast array of structural diversity and often possess potent biological activities, making them invaluable resources for drug discovery and development, as well as tools for understanding biological processes. curresweb.comnih.gov Microorganisms, plants, and marine organisms are prolific sources of these natural products. curresweb.com
Overview of Microbial Secondary Metabolites
Microbial secondary metabolites are low-molecular-weight compounds produced by microorganisms, including bacteria, fungi, and actinomycetes, that are not essential for their primary metabolism but often play roles in ecological interactions. curresweb.comresearchgate.net These metabolites encompass a wide range of chemical structures and biological functions, including antibiotics, immunosuppressants, antitumor agents, and enzymes. curresweb.com The genus Streptomyces, in particular, is renowned as a rich source of novel and biologically active secondary metabolites. curresweb.comresearchgate.netnih.gov
Historical Context of MF-EA-705beta Discovery
The discovery of novel secondary metabolites often arises from extensive screening programs of microbial isolates. researchgate.netjst.go.jp The historical context of this compound is rooted in such an antifungal discovery program that investigated microbial fermentation extracts. jst.go.jpcalpoly.edu
Original Isolation and Characterization within Microbial Fermentation Context
This compound was originally isolated and characterized from the microbial fermentation broth of a Streptomyces species. jst.go.jpcalpoly.edu As part of an antifungal discovery effort, a crude extract from a specific Streptomyces isolate, designated MF-EA-705, was found to exhibit broad-spectrum antifungal activity against Candida and Aspergillus species. calpoly.edu This led to the investigation and isolation of the active compounds from the fermentation process. calpoly.edu
The fermentation process involved cultivating the Streptomyces strain under specific conditions. calpoly.edujapsonline.com Following fermentation, the broth was harvested, and the compounds were extracted and purified. calpoly.edu this compound was isolated as an optically inactive colorless oil. calpoly.edu Its molecular formula was determined to be C20H24O2, which was noted as being 2 atomic mass units heavier than a related compound, MF-EA-705alpha. calpoly.edu Characterization involved spectroscopic techniques, including 1H NMR and 13C NMR, to elucidate its chemical structure. calpoly.edu
Structure
3D Structure
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3E,5E,7Z)-8-[2-[(E)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid |
InChI |
InChI=1S/C20H24O2/c1-4-5-11-18-15-16(2)13-14-19(18)17(3)10-8-6-7-9-12-20(21)22/h5-11,13-15H,4,12H2,1-3H3,(H,21,22)/b8-6+,9-7+,11-5+,17-10- |
InChI Key |
NEWBSSHUUPIRNQ-FCPMNKIOSA-N |
Isomeric SMILES |
CC/C=C/C1=C(C=CC(=C1)C)/C(=C\C=C\C=C\CC(=O)O)/C |
Canonical SMILES |
CCC=CC1=C(C=CC(=C1)C)C(=CC=CC=CCC(=O)O)C |
Synonyms |
MF-EA-705alpha MF-EA-705beta |
Origin of Product |
United States |
Biosynthesis and Biogenetic Pathway Elucidation of Mf Ea 705beta
Investigation of Primary Metabolic Precursors for MF-EA-705beta Synthesis
While specific primary metabolic precursors for this compound have not been explicitly detailed in the available literature, its structural relationship to other dialiphatic benzenes produced by Streptomyces suggests a likely biosynthetic origin involving common building blocks. researchgate.net Natural products with polyene and benzene (B151609) structures often derive from polyketide or fatty acid biosynthetic pathways, utilizing precursors such as acetyl-CoA and malonyl-CoA. The presence of a 1,2,4-trisubstituted benzene ring and a diene enecarboxylic acid chain in this compound and its relatives points towards a potential assembly process involving these fundamental metabolic units. researchgate.net Further research is needed to definitively identify the initial precursors incorporated into the this compound structure.
Enzymatic Transformations in the this compound Biosynthetic Cascade
The enzymatic steps involved in the conversion of primary metabolites into this compound are not fully characterized in the publicly available information. However, based on the proposed involvement of polyketide synthesis in related compounds, a series of enzymatic transformations typical of polyketide pathways would be expected. researchgate.net These could include chain initiation, elongation through condensation reactions catalyzed by ketosynthases, reduction by ketoreductases, dehydration by dehydratases, and modification by other enzymes such as methyltransferases or cyclases. rsc.orgnih.gov The formation of the 1,2,4-trisubstituted benzene ring and the specific configuration of the diene enecarboxylic acid moiety would require dedicated enzymes with specific catalytic activities. The precise sequence and nature of these enzymatic reactions in the this compound pathway remain areas for further investigation.
Genetic Analysis of the this compound Biosynthetic Gene Cluster (BGC)
Secondary metabolite biosynthesis in Streptomyces is typically governed by genes organized into BGCs. nih.govnih.govmdpi.comsecondarymetabolites.orgbiorxiv.org The BGC for this compound has not been fully described in the provided search results. However, identifying and characterizing this cluster is a critical step in understanding the biosynthesis of this compound.
Identifying the genes within the this compound BGC would involve genome sequencing of the producing Streptomyces strain and bioinformatic analysis to locate gene clusters predicted to encode enzymes consistent with the proposed polyketide-like biosynthesis. researchgate.net Putative genes encoding polyketide synthases (PKSs), particularly those resembling type I or highly reducing type II PKSs, as suggested for related compounds, would be prime candidates. researchgate.net Additionally, genes encoding tailoring enzymes such as oxygenases, methyltransferases, reductases, and ligases would be sought within the cluster.
Comparative genomics studies of Streptomyces species producing this compound and its structural analogs (MF-EA-705alpha, NFAT-133, lorneic acids) can provide valuable insights into the this compound BGC. nih.govnih.govmdpi.comresearchgate.net By comparing the genomes of these strains, researchers can identify conserved gene clusters or specific genes that are unique to the producing strains and are likely involved in the biosynthesis of these related metabolites. nih.govnih.govmdpi.com Such comparisons can help pinpoint the genomic region responsible for this compound production and provide clues about the functions of the encoded enzymes.
Heterologous expression involves cloning the putative this compound BGC into a more genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli. rsc.orgmdpi.comnih.govplos.orgrsc.org This technique allows for the functional validation of the cloned gene cluster and can lead to the production of this compound in the heterologous host. rsc.orgmdpi.comnih.govrsc.org By expressing subsets of genes from the cluster, researchers can also reconstruct parts of the biosynthetic pathway and identify the specific enzymes responsible for individual steps. nih.gov This approach is powerful for confirming gene function and for potentially producing higher yields of the compound or novel analogs through pathway engineering. rsc.org
Comparative Genomics of Streptomyces Species Producing Related Metabolites
Isotopic Labeling Studies for Biosynthetic Intermediates
Isotopic labeling studies are indispensable for tracing the flow of atoms from primary metabolic precursors into the final product and for identifying biosynthetic intermediates. nih.govgeneralmetabolics.comnih.gov By feeding the producing Streptomyces strain with precursors labeled with stable isotopes (e.g., 13C, 15N), researchers can analyze the incorporation pattern of these isotopes into this compound using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govgeneralmetabolics.comnih.gov The labeling pattern reveals which parts of the precursor molecules are incorporated into the product and helps to infer the sequence of enzymatic reactions. While specific isotopic labeling studies on this compound were not detailed in the search results, this methodology would be a standard approach to confirm the proposed biosynthetic pathway and identify specific intermediates.
Investigation of Molecular and Cellular Interactions of Mf Ea 705beta
Target Identification and Engagement Studies
Identifying the direct molecular targets of a small molecule like MF-EA-705beta is a fundamental step in understanding its biological activity. Target identification, also known as target deconvolution, is particularly critical in phenotypic drug discovery where the biological effect is observed before the molecular target is known. drughunter.compelagobio.comdrughunter.comnih.gov Various approaches, including affinity proteomics and computational methods, are employed for this purpose.
Affinity Proteomics Approaches for this compound Binding Partners
Affinity proteomics is a powerful set of techniques used to isolate and identify proteins that bind to a specific molecule, such as this compound, within a complex biological mixture like a cell lysate or even in living cells. nih.govnih.govaffinityproteomicsalpbach.com These methods leverage the specific binding affinity between the small molecule (or a modified version of it) and its interacting proteins.
A common strategy involves immobilizing this compound onto a solid support, such as chromatography beads. Cell lysates are then incubated with the immobilized compound, allowing proteins that bind to this compound to be captured. After washing away non-specifically bound proteins, the retained proteins are eluted and identified, typically using mass spectrometry (MS). nih.govresearchgate.net This "pulldown" approach can reveal potential direct binding partners of this compound.
Variations of this technique include using chemical probes, which are modified versions of the small molecule containing tags (e.g., biotin, alkyne, or azide) for easy isolation or visualization. drughunter.comresearchgate.net Photoaffinity labeling (PAL) is another probe-based method where a photoreactive group on the probe forms a covalent bond with interacting proteins upon UV irradiation, allowing for more stringent washing conditions and reducing false positives. drughunter.comresearchgate.netnih.gov
Label-free affinity proteomics methods, such as the Cellular Thermal Shift Assay (CETSA), offer an alternative by assessing the thermal stability of proteins in the presence and absence of the small molecule. drughunter.compelagobio.comdrughunter.comnih.gov Binding of a ligand like this compound often induces a conformational change in the target protein, leading to increased thermal stability. By measuring protein abundance in soluble fractions after heating, potential targets can be identified across the proteome in a more physiological context, including in living cells. pelagobio.comdrughunter.com
While specific data for this compound's binding partners from affinity proteomics studies are not widely available in public databases, the application of these methods would aim to generate data similar to the illustrative example below, detailing potential protein targets and metrics of their interaction.
| Potential Target Protein | Identification Method (e.g., MS) | Fold Enrichment (vs. Control) | CETSA Shift (°C) |
| Protein A | Peptide Mapping | > 5x | + 5.2 |
| Protein B | Peptide Mapping | > 3x | + 3.1 |
| Protein C | Peptide Mapping | > 10x | Not Applicable (Pulldown only) |
| Protein D | Peptide Mapping | > 2x | + 2.5 |
Note: This table presents hypothetical data to illustrate the type of results obtained from affinity proteomics studies and does not represent actual findings for this compound.
Ligand-Based and Structure-Based Target Deconvolution
Beyond direct experimental methods, computational approaches play a significant role in predicting and deconvoluting the potential targets of a small molecule like this compound. These methods fall broadly into ligand-based and structure-based strategies. researchgate.net
Ligand-based target deconvolution relies on the principle that molecules with similar chemical structures are likely to bind to similar targets. By comparing the chemical structure of this compound to large databases of compounds with known targets, potential interacting proteins can be predicted based on structural similarity scores. researchgate.net Techniques such as molecular fingerprints, 2D and 3D similarity searching, and machine learning models trained on compound-target interaction data are employed in this approach.
Structure-based target deconvolution, conversely, utilizes the three-dimensional structure of potential protein targets to predict how this compound might bind. If the 3D structure of a protein is known or can be accurately modeled, computational docking simulations can predict the binding pose and affinity of this compound to the protein's active site or other binding pockets. researchgate.net This requires access to structural information for a wide range of proteins to perform a proteome-wide screening in silico.
For this compound, given its relatively recent identification as a metabolite unl.ptwikidata.orgresearchgate.netresearchgate.net, extensive ligand-based datasets or readily available structural information for its potential complexes might be limited in the public domain. However, these computational methods provide valuable complementary information to experimental approaches, helping to prioritize potential targets for further validation.
Cellular Pathway Perturbation Analysis by this compound
Understanding the cellular impact of this compound goes beyond identifying its direct binding partners. Analyzing how the compound perturbs cellular pathways provides insights into its functional consequences. This is typically achieved through comprehensive 'omics' approaches, including transcriptomics, proteomics, and metabolomics.
Global Transcriptomic Profiling in Response to this compound
Transcriptomic profiling, commonly performed using RNA sequencing (RNA-Seq), measures the abundance of all RNA transcripts in a cell or tissue at a given time point. nih.govnih.gov By comparing the transcriptomes of cells treated with this compound to those of untreated control cells, researchers can identify genes whose expression levels are significantly altered in response to the compound.
Changes in gene expression can indicate which cellular pathways are being affected by this compound, either directly through target modulation or indirectly through downstream signaling events. For instance, if this compound targets a transcription factor or a kinase involved in a signaling cascade, transcriptomic analysis might reveal up- or downregulation of genes regulated by that pathway. nih.gov
Data from transcriptomic profiling experiments are typically presented as lists of differentially expressed genes, often accompanied by fold change values and statistical significance indicators. Pathway enrichment analysis can then be performed to identify biological pathways that are statistically over-represented among the differentially expressed genes.
While specific transcriptomic data for this compound treatment is not publicly available, an example of the type of data generated is shown below:
| Gene Symbol | Fold Change (Treated/Control) | Adjusted p-value | Enriched Pathways |
| Gene X | 2.5 | 0.001 | Apoptosis Signaling |
| Gene Y | 0.4 | 0.005 | Cell Cycle Regulation |
| Gene Z | 3.1 | < 0.001 | Inflammatory Response |
| Gene W | 0.6 | 0.01 | Metabolic Process - Glycolysis |
Note: This table presents hypothetical data to illustrate the type of results obtained from transcriptomic profiling and does not represent actual findings for this compound.
Advanced Imaging Techniques for Subcellular Localization and Interaction Dynamics
Advanced imaging techniques provide spatial and temporal information about where a compound localizes within a cell and how it interacts with its targets in real-time. While general information on these techniques exists, specific applications to this compound are not detailed in the search results.
Techniques such as confocal microscopy, super-resolution microscopy, and Förster Resonance Energy Transfer (FRET) can be used to visualize the subcellular distribution of fluorescently labeled this compound (if labeling is feasible without altering activity) or to observe the colocalization of this compound with potential target proteins. researchgate.net This helps confirm whether a predicted target is physically present in the same cellular compartment as the compound.
Furthermore, techniques like live-cell imaging and Fluorescence Recovery After Photobleaching (FRAP) can provide insights into the dynamics of this compound's interaction with its targets, such as binding kinetics and residence time. By observing the movement and behavior of fluorescently tagged molecules within living cells, researchers can gain a deeper understanding of the dynamic nature of compound-target interactions.
Modulation of Specific Cellular Processes
Studies involving microbial fermentation products from Streptomyces species have explored their potential to modulate specific cellular processes. In the context of the discovery of MF-EA-705alpha and this compound, research screened for agents that interfere with early steps in cellular activation pathways. researchgate.net
Influence on Cellular Signaling Cascades
Research associated with the identification of MF-EA-705alpha and this compound utilized a reporter gene assay to screen for compounds that interfere with NFAT-dependent transcription. researchgate.net The NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a crucial intracellular signaling cascade involved in various cellular processes, particularly in immune responses and T-cell activation. ebi.ac.ukgentarget.comarvojournals.orgnih.gov Activation of the NFAT pathway typically involves an increase in intracellular calcium levels, leading to the dephosphorylation and nuclear translocation of NFAT proteins, which then bind to specific DNA sequences to regulate gene expression. ebi.ac.ukgentarget.com
Simple aromatic compounds that demonstrated the ability to block NFAT-dependent transcription in vitro were isolated from Streptomyces sp. fermentations. researchgate.net These compounds also exhibited in vitro immunosuppressive activity at concentrations that were not directly cytotoxic. researchgate.net Given that this compound was identified within the scope of this research focused on finding new metabolites with such activities, it is indicated that this compound is among the compounds that can influence cellular signaling cascades by interfering with NFAT-dependent transcription. researchgate.netresearchgate.netresearchgate.net This suggests a potential mechanism by which this compound may modulate cellular responses, particularly those mediated through the calcineurin-NFAT pathway. ebi.ac.ukgentarget.comnih.gov
Regulation of Cellular Homeostasis Mechanisms
Cellular homeostasis refers to the ability of a cell to maintain a stable internal environment despite external changes. This involves the regulation of various mechanisms, including ionic balance, energy metabolism, and protein synthesis and degradation. While the research identifying this compound highlights its origin from microbial fermentation and potential influence on signaling pathways, specific detailed findings directly linking this compound to the regulation of distinct cellular homeostasis mechanisms are limited in the immediately available information. General research explores altered cellular homeostasis in various contexts calpoly.edu, but further dedicated studies are needed to fully understand any specific impact of this compound on these complex processes.
Impact on Intercellular Communication Pathways
Intercellular communication is essential for coordinating the functions of cells within tissues and organisms. This communication occurs through various mechanisms, including direct cell-to-cell contact, the exchange of signaling molecules, and the formation of gap junctions. Research into microbial metabolites has revealed compounds that can influence microbial interactions and communication mdpi.commdpi.comnih.gov, and the broader field of cellular interactions is an active area of study nih.govnih.govnih.govdokumen.pub. While this compound is a microbial metabolite, specific detailed research findings explicitly describing its direct impact on intercellular communication pathways in mammalian or other complex cellular systems are not extensively detailed in the provided search results. Further investigation is required to determine if and how this compound modulates these communication networks.
Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations of Mf Ea 705beta
Design and Synthesis of MF-EA-705beta Analogues for SAR Studies
To conduct SAR studies on this compound, the design and synthesis of a series of structural analogues are necessary. These analogues systematically vary specific parts of the this compound molecule to probe the contribution of each structural feature to the observed biological activity or interaction.
Rational Design Based on Core Scaffold and Peripheral Modifications
Rational design of this compound analogues would typically begin by considering its core scaffold – the 1,2,4-trisubstituted benzene (B151609) ring and the attached diene enecarboxylic acid chain researchgate.net. Based on this core, modifications can be planned at various positions. This might involve altering the substituents on the benzene ring, changing the length or degree of unsaturation in the polyene chain, or modifying the carboxylic acid function. For instance, variations in the position or nature of methyl groups or other substituents on the aromatic ring could be explored. Similarly, the geometry (cis/trans) of the double bonds in the polyene chain or the replacement of double bonds with single bonds could be investigated. Modifications to the carboxylic acid group, such as esterification or reduction to an alcohol, would also be considered. The structural relationship of this compound to compounds like NFAT-133, for which analogues have been isolated and characterized researchgate.net, can provide a basis for hypothesizing relevant modification sites.
Combinatorial Approaches for Analogue Generation
In addition to rational design, combinatorial chemistry approaches could be employed to generate a library of this compound analogues. This involves synthesizing a diverse set of compounds by systematically combining different building blocks at various positions on the this compound scaffold. While potentially generating a large number of compounds, this approach allows for a broader exploration of the structural space around this compound, potentially identifying novel structural features critical for activity or interaction. High-throughput synthesis techniques would be necessary to efficiently generate such libraries.
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by developing mathematical models that correlate structural properties of compounds with their biological activity or interaction strength. This allows for the prediction of the activity of new, unsynthesized analogues.
Derivation of Molecular Descriptors
QSAR analysis requires the quantification of molecular structure using numerical descriptors. These descriptors capture various aspects of a molecule's properties, including:
Electronic descriptors: Representing the electronic distribution and properties, such as partial charges, electronegativity, and polarizability.
Steric descriptors: Describing the size and shape of the molecule and its substituents, such as molar volume, surface area, and steric hindrance parameters.
Hydrophobic descriptors: Quantifying the lipophilicity or hydrophobicity of the molecule or its parts, commonly represented by logP or fragment-based methods.
Topological descriptors: Characterizing the connectivity and branching patterns of the atoms in the molecule.
Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic structure, energy levels, and reactivity.
Software tools are used to calculate hundreds or thousands of these descriptors for this compound and its synthesized analogues.
Development of Predictive Models for Structure-Interaction Correlation
Once molecular descriptors are calculated, statistical methods are used to develop predictive models that correlate these descriptors with the observed biological activity or interaction data. Common QSAR modeling techniques include:
Multiple Linear Regression (MLR): Developing a linear equation that relates activity to a combination of descriptors.
Partial Least Squares (PLS): A regression technique used when there are many correlated descriptors.
Principal Component Analysis (PCA): A dimensionality reduction technique often used before regression.
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forests, and Neural Networks can build complex non-linear relationships between structure and activity.
These models aim to identify which structural features, as captured by the descriptors, are most important for the observed biological effect or interaction. The developed models can then be used to predict the activity of new compounds before they are synthesized and tested, guiding further analogue design.
Mechanistic Insights from SAR Data
SAR data, even without full QSAR modeling, can provide valuable mechanistic insights into how this compound interacts with its biological target. By observing how changes in specific parts of the molecule affect activity, researchers can infer information about the nature of the binding site or the requirements for interaction. For example:
If modifications to the carboxylic acid group significantly reduce activity, it might suggest that this group is involved in key interactions, such as hydrogen bonding or ionic interactions, with the target.
Changes in the polyene chain affecting activity could indicate specific spatial requirements or the importance of the conjugated system for binding.
Varying substituents on the benzene ring and observing activity changes can provide information about the electronic and steric environment of the binding pocket around that part of the molecule.
By correlating structural variations with changes in biological activity or interaction, SAR studies help to build a picture of the pharmacophore – the essential structural features of this compound required for its biological effect – and can inform hypotheses about its mechanism of action. While specific detailed SAR data for this compound were not found in the provided search results, these general principles illustrate the type of insights that such investigations would aim to uncover.
Identification of Key Pharmacophoric Features Governing Interactions
Based on the currently available information, detailed research specifically identifying the key pharmacophoric features of this compound that govern its interactions with biological targets is not comprehensively described in the provided search results. Pharmacophoric features typically include the spatial arrangement of chemical groups such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions that are essential for a molecule to bind to a specific receptor or enzyme and elicit a biological response. While this compound is a simple aromatic compound, the precise arrangement and contribution of its functional groups to its activity require specific experimental data from binding studies or structural analyses, which were not found.
Elucidation of Specific Structural Elements Critical for Molecular Recognition
The specific structural elements of this compound that are critical for its molecular recognition by biological targets have not been explicitly elucidated in the provided search results. Elucidating critical structural elements often involves synthesizing or isolating analogs of the compound with modifications to different parts of the molecule and assessing the impact of these changes on activity or binding. Such detailed structural modification and activity analysis data for this compound were not available.
Computational and in Silico Studies of Mf Ea 705beta
Molecular Docking Simulations of MF-EA-705beta with Predicted Targets
Molecular docking simulations are used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when bound to a receptor (e.g., a protein) and to estimate the binding affinity. This method is valuable for identifying potential biological targets and understanding the nature of molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. While molecular docking is a widely used technique in drug discovery and chemical biology ufrgs.br, specific studies detailing the molecular docking of this compound with predicted biological targets were not found in the performed searches.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. For a compound like this compound, MD simulations could be used to explore its conformational flexibility in different environments (e.g., in solution or bound to a protein) and to study the dynamics of its interaction with a binding partner over time. These simulations can reveal the stability of a ligand-receptor complex and the dynamic nature of the binding process nih.gov. However, specific research applying molecular dynamics simulations to this compound was not identified in the search results.
Homology Modeling and Structure Prediction of Relevant Biological Macromolecules
If the biological targets of this compound were hypothesized but their three-dimensional structures were unknown, techniques like homology modeling or other structure prediction methods could be employed. Homology modeling builds a 3D model of a protein based on the known structure of a related protein sequence. This allows for subsequent docking and dynamics studies ufrgs.br. As the specific biological targets of this compound were not detailed in the search results, the application of homology modeling in this context could not be reported.
In Silico Screening for Novel Binding Partners or Pathway Modulators
In silico screening involves computationally searching large databases of molecules or biological targets to identify potential interactions or effects. For this compound, this could involve screening databases of proteins to find potential binding partners or screening databases of pathways to predict its influence on biological processes nih.gov. This approach can accelerate the discovery of novel functions or targets for a compound. No specific studies describing in silico screening efforts involving this compound were found in the conducted searches.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, such as molecular orbitals, charge distribution, and reactivity. These calculations are based on the principles of quantum mechanics and can offer fundamental insights into why a molecule behaves the way it does and how it might react with other species rsc.orgarxiv.orgblueqat.comnih.govrsc.org. While essential for a complete theoretical characterization of any compound, specific quantum chemical calculations performed on this compound were not found in the search results.
Chemical Biology Applications of Mf Ea 705beta
MF-EA-705beta as a Molecular Probe for Biological Pathway Dissection
Molecular probes are invaluable tools in chemical biology, allowing for the investigation and dissection of intricate biological pathways by specifically interacting with key components within those pathways. A compound's ability to selectively modulate or bind to a particular protein or molecular target provides a handle to study the downstream effects of that interaction. This compound has been shown to block NFAT-dependent transcription, indicating its interaction with a component of the calcineurin-NFAT signaling cascade researchgate.net. This pathway is critical in T cell activation and various other cellular processes. researchgate.net By inhibiting NFAT activity, this compound can be employed as a probe to elucidate the roles of NFAT and its upstream regulators in different cellular contexts. Studies using this compound could involve assessing changes in gene expression profiles regulated by NFAT, analyzing downstream cellular responses dependent on NFAT activation, or investigating the specific point of intervention within the calcineurin-NFAT pathway. While the initial research identified its effect on NFAT-dependent transcription, further detailed studies are required to fully characterize its precise molecular target(s) and mechanism of action within this pathway. researchgate.net
Development of Bioorthogonal Derivatives for In Situ Labeling and Imaging
The development of bioorthogonal derivatives of bioactive molecules allows for their tracking and visualization within living systems without interfering with native biological processes. This approach typically involves incorporating a small, inert chemical handle (such as an azide (B81097), alkyne, or strained alkene) into the molecule of interest. These handles can then react specifically with a complementary probe (e.g., an alkyne reacting with an azide via click chemistry) that is tagged with a fluorescent dye, a radioisotope, or an affinity tag. While the existing literature confirms the identification and initial activity of this compound, there is no specific information available in the searched results detailing the synthesis or application of bioorthogonal derivatives of this compound for in situ labeling and imaging. However, given its potential as a probe for the NFAT pathway, the synthesis of such derivatives would be a logical step to enable the visualization of its distribution in cells or tissues, identify its binding partners in situ, or monitor its cellular uptake and efflux.
Affinity-Based Probes for Target Identification and Validation
Identifying the specific molecular targets of bioactive small molecules is fundamental to understanding their mechanisms of action and validating these targets for therapeutic intervention. Affinity-based probes (AfBPs) are powerful tools for this purpose. nih.govrsc.orgnih.gov AfBPs typically consist of the small molecule ligand, a tag for detection or enrichment (e.g., biotin), and often a photoreactive group to enable covalent cross-linking to the target upon irradiation. rsc.orgresearchgate.net The probe binds reversibly to its target, and subsequent steps, such as pull-down with streptavidin beads (if biotin-tagged) and mass spectrometry analysis, allow for the identification of the interacting protein(s). nih.gov The reported activity of this compound in blocking NFAT-dependent transcription suggests that it interacts with a component upstream of or directly with NFAT. researchgate.net Developing an affinity-based probe based on the structure of this compound could facilitate the direct identification and validation of its molecular target(s) within the NFAT signaling cascade or other interacting proteins. This would involve synthesizing an analog of this compound incorporating an affinity tag and potentially a photoreactive crosslinker. Subsequent experiments in cell lysates or live cells, followed by enrichment and mass spectrometry, could reveal the protein(s) that bind to the this compound probe. While the general principles of using affinity-based probes for target identification are well-established, the specific application of this technique using this compound was not detailed in the consulted literature. nih.govrsc.orgnih.govresearchgate.net
Synthesis of this compound Conjugates for Spatiotemporal Control of Activity
Achieving spatiotemporal control over the activity of a bioactive molecule allows researchers to manipulate biological processes with high precision in time and location. This is often accomplished by synthesizing conjugates where the activity of the molecule is masked or altered until a specific external stimulus (such as light, temperature, or enzymatic cleavage) is applied. For small molecules like this compound, this could involve creating a "caged" version where a photolabile group is attached, rendering the compound inactive until it is released by irradiation with light of a specific wavelength. Alternatively, conjugates could be designed that are activated by specific enzymes present in a particular cellular compartment or tissue. Such approaches would enable the study of the temporal requirements of NFAT pathway inhibition or the spatial localization of processes affected by this compound activity. For example, a photocaged this compound could be introduced into cells, and its activity triggered in a specific region using focused light, allowing for the study of localized NFAT signaling events. However, the search results did not yield specific information regarding the synthesis or application of this compound conjugates for spatiotemporal control of its activity. This area represents a potential future direction for research to further explore the biological roles of this compound with enhanced precision.
Comparative Studies and Relationship to Analogues
Structural and Biosynthetic Comparison of MF-EA-705beta with MF-EA-705alpha
This compound and MF-EA-705alpha are recognized as new metabolites isolated from the microbial fermentation of a Streptomyces species. unl.ptresearchgate.netcurresweb.com These two compounds are presented together in the literature, suggesting a close relationship, likely as isomers or closely related structural variants produced by the same organism. researchgate.netresearchgate.net While specific detailed structural differences between this compound and MF-EA-705alpha are not extensively detailed in the available information, their co-discovery and naming convention imply a high degree of structural similarity. Both are considered structurally related to other Streptomyces secondary metabolites, including NFAT-133 and the lorneic acids. researchgate.netresearchgate.net The biosynthesis of these compounds is highly likely to follow similar pathways, characteristic of dialiphatic benzenes produced by microorganisms like Streptomyces. researchgate.net The involvement of polyketide synthases (PKS) in the biosynthesis of related compounds like NFAT-133 has been indicated, suggesting a polyketide pathway is also likely for MF-EA-705alpha and this compound, although the specific type of PKS involved may require further investigation. researchgate.net
Comparative Analysis with Structurally Related Natural Products (e.g., NFAT-133, Lorneic Acids)
This compound shares structural kinship with other natural products such as NFAT-133 and the lorneic acids. These compounds are described as structurally related and possess a 1,2,4-trisubstituted benzene (B151609) scaffold. researchgate.net NFAT-133, for instance, is a Streptomyces-derived aromatic polyketide with a molecular formula of C17H24O3. researchgate.netresearchgate.netnih.gov The lorneic acids, such as Lorneic Acid A (C17H22O2), are trialkyl-substituted aromatic acids isolated from Streptomyces and Actinomyces. researchgate.netnih.gov The structural relatedness suggests a common biosynthetic origin or convergent evolutionary pathways leading to these molecular scaffolds.
Evolutionary Biogenesis of Related Secondary Metabolites
The evolutionary biogenesis of secondary metabolites like this compound, NFAT-133, and lorneic acids in Streptomyces and Actinomyces likely involves the diversification of polyketide synthase pathways. The identification of the biosynthetic gene cluster for NFAT-133 in Streptomyces pactum, involving a type I modular polyketide synthase, provides insight into the genetic basis for the production of this class of compounds. researchgate.net It is suggested that NFAT-133 is derived from an octaketide intermediate. researchgate.net While the complete biosynthetic pathways for this compound and the lorneic acids are not fully elucidated, their structural similarities and microbial origin suggest that they may arise from related polyketide or mixed polyketide/non-ribosomal peptide synthesis pathways that have evolved in these bacterial genera. unl.ptresearchgate.net The presence of structurally related compounds like the yeppoonic acids in Streptomyces, which also feature a 1,2,4-trisubstituted benzene scaffold, further supports the idea of a common evolutionary origin and diversification of biosynthetic machinery within Streptomyces. researchgate.net
Chemoinformatic Analysis of this compound within Chemical Space
Chemoinformatic analysis involves the use of computational methods to study chemical compounds and their properties, often by representing them within a multidimensional "chemical space" based on their structural and physicochemical descriptors. chemrxiv.orgscispace.comnih.gov Analyzing this compound within chemical space alongside its analogues like MF-EA-705alpha, NFAT-133, and the lorneic acids can provide insights into their structural diversity and relationships. By calculating molecular descriptors such as molecular weight, topological polar surface area, and various molecular fingerprints, the relative positions of these compounds within a defined chemical space can be visualized. chemrxiv.orgscispace.com This can help to understand how similar or dissimilar this compound is to its known relatives and to other compounds in chemical databases. nih.gov Such analysis can also aid in identifying potential areas of chemical space that are less explored but structurally related, guiding the search for novel analogues with potentially different or improved properties. nih.gov While a specific published chemoinformatic analysis focused solely on this compound and these exact analogues was not found in the search results, the principles of chemoinformatics can be applied to explore their structural relationships and diversity within the broader chemical universe of natural products. nih.govdifacquim.com
Advanced Methodologies in Mf Ea 705beta Research
High-Throughput Screening Methodologies for Mechanistic Insights
High-throughput screening (HTS) plays a crucial role in the initial discovery and preliminary characterization of biologically active compounds from complex sources such as microbial fermentation broths fraunhofer.demedinadiscovery.com. The process involves rapidly testing large libraries of compounds against a specific biological target or phenotypic assay fraunhofer.de. While specific HTS methodologies applied directly to elucidate the detailed mechanism of action of MF-EA-705beta are not extensively detailed in publicly available search results, the compound's origin from a Streptomyces strain identified through screening for novel metabolites implies that HTS or similar screening approaches were likely instrumental in its initial detection based on a particular biological activity calpoly.eduresearchgate.net.
HTS assays can be designed to provide initial mechanistic insights by targeting specific pathways or molecular interactions fraunhofer.de. For instance, cell-based assays can evaluate a compound's effect on cellular processes, while biochemical assays can probe interactions with isolated enzymes or receptors medinadiscovery.com. The application of HTS to microbial extracts allows for the rapid identification of "hits" – compounds exhibiting a desired activity – from thousands or even millions of candidates fraunhofer.decrcm-marseille.fr. Subsequent deconvolution and characterization of these hits, including compounds like this compound, then follow.
Typical HTS platforms utilize miniaturized formats, such as 96, 384, or 1536-well plates, and rely on automated liquid handling systems and sensitive detection technologies (e.g., fluorescence, luminescence, absorbance) to enable rapid data acquisition medinadiscovery.comcrcm-marseille.fr.
Cryo-Electron Microscopy and X-ray Crystallography of this compound-Target Complexes
Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful structural biology techniques used to determine the three-dimensional structures of biological macromolecules and their complexes with small molecules nih.gov. These methods are invaluable for understanding the precise binding sites and conformational changes that occur upon compound-target interaction, providing detailed mechanistic insights at the atomic level.
X-ray crystallography involves obtaining high-quality crystals of a protein or other biomolecule, often in complex with a ligand like this compound. By diffracting X-rays off the crystal, an electron density map is generated, from which the atomic structure can be built nih.gov.
Cryo-EM, on the other hand, involves freezing a sample containing the biomolecule in a thin layer of amorphous ice and imaging it using an electron microscope nih.gov. Single-particle cryo-EM allows for the reconstruction of a 3D structure from numerous 2D projections of individual particles in different orientations nih.gov. This technique is particularly useful for large, flexible, or challenging-to-crystallize complexes.
As of the current search results, specific studies detailing the cryo-EM or X-ray crystallographic analysis of this compound in complex with a biological target have not been identified. However, if a specific protein or other macromolecular target for this compound is discovered, these techniques would be essential for determining the structural basis of its interaction and elucidating its mechanism of action at a molecular level.
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Techniques for Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental analytical techniques that provide detailed information about the structure, identity, and quantity of chemical compounds curresweb.com. They are also increasingly employed in advanced modes to study molecular interactions and dynamics.
In the case of this compound, both MS and NMR were utilized in its initial characterization following isolation from Streptomyces fermentation curresweb.comjst.go.jpresearchgate.net. MS provides information on the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and elemental composition curresweb.com. Tandem MS (MS/MS) can provide fragmentation patterns that are crucial for structural elucidation.
NMR spectroscopy yields detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei curresweb.com. Techniques such as 1D NMR (e.g., 1H NMR, 13C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) were likely applied to determine the complete structure of this compound curresweb.com.
Beyond structural determination, advanced NMR techniques, such as ligand-based NMR (e.g., Saturation Transfer Difference (STD) NMR, WaterLOGSY) and protein-observed NMR, can be used to detect and characterize the binding of small molecules like this compound to target proteins curresweb.com. These methods can identify which parts of the small molecule are in contact with the protein and provide insights into binding affinity.
Mass spectrometry-based methods, such as native MS and hydrogen-deuterium exchange MS (HDX-MS), can also be applied to study non-covalent interactions between a compound and its target, providing information on complex formation and conformational changes upon binding. While the initial reports on this compound primarily highlight the use of MS and NMR for structural characterization, these advanced MS and NMR techniques represent powerful tools for future detailed interaction studies.
Microfluidic and Miniaturized Platforms for Mechanistic Assays
Microfluidic and miniaturized platforms offer significant advantages for conducting biological and biochemical assays, particularly in the context of mechanistic studies medinadiscovery.com. These platforms involve the manipulation of small fluid volumes (down to picoliters) within micro-channels, enabling high-throughput experimentation, reduced reagent consumption, and potentially faster reaction times.
Miniaturized assay formats, often used in conjunction with automation, allow for a larger number of experimental conditions to be tested simultaneously, which can be beneficial for exploring the concentration-dependence of this compound's activity or its interactions with potential targets medinadiscovery.com. Microfluidic devices can be designed to mimic in vivo environments or to perform complex multi-step assays on a single chip.
Specific applications of microfluidic or miniaturized platforms directly involving this compound are not detailed in the available search results. However, these technologies could be applied to various mechanistic assays related to this compound, such as:
Binding assays: Measuring the affinity and kinetics of this compound binding to its target.
Enzyme activity assays: Assessing the compound's effect on the activity of relevant enzymes.
Cell-based assays: Studying cellular responses to this compound in a highly controlled and multiplexed manner.
The small volumes and integrated nature of microfluidic platforms can enhance the sensitivity and efficiency of these assays, providing a valuable approach for gaining deeper mechanistic insights into the biological activity of this compound.
Future Directions and Interdisciplinary Research with Mf Ea 705beta
Integration of Artificial Intelligence and Machine Learning in MF-EA-705beta Research
The application of artificial intelligence (AI) and machine learning (ML) is increasingly prevalent in chemical biology and drug discovery, offering powerful tools for analyzing complex datasets and predicting molecular properties. While specific applications to this compound are not extensively documented in current literature, the principles of AI/ML can be readily applied to natural products like this compound to accelerate research and discovery.
Predictive Modeling for Structure-Function Relationships
AI and ML algorithms can be employed to build predictive models correlating the chemical structure of this compound and its analogs with their biological activities, such as antifungal efficacy or potential cytotoxicity observed in related compounds like the yeppoonic acids. By analyzing large datasets of natural product structures and their associated biological profiles, ML models can identify key structural features contributing to specific activities. This could involve quantitative structure-activity relationship (QSAR) modeling enhanced by deep learning techniques. Such models could predict the potential activity of novel this compound derivatives before their synthesis, prioritizing promising candidates for experimental validation.
Automated Hypothesis Generation for Biosynthetic Pathways
This compound is a secondary metabolite produced by Streptomyces sp. Understanding the biosynthetic pathway of this compound is crucial for potential bioengineering efforts. AI algorithms, particularly those focused on analyzing genomic data, can assist in the automated hypothesis generation for identifying the gene clusters responsible for this compound biosynthesis. By comparing the genome of Streptomyces sp. MF-EA-705 with databases of known biosynthetic gene clusters for similar natural products (like polyketides, given the structural relation to NFAT-133 which is an aromatic polyketide researchgate.net), AI can propose candidate genes and enzymatic steps involved in the synthesis of this compound. This can significantly expedite the process compared to traditional genetic and biochemical methods.
Exploration of Synthetic Biology Approaches for this compound Derivatization
Synthetic biology offers powerful tools for redesigning biological systems for the production of novel compounds or the modification of existing ones. For this compound, synthetic biology approaches could be explored for several purposes:
Enhanced Production: Optimizing the biosynthetic pathway in the native Streptomyces strain or heterologous hosts to increase the yield of this compound. This could involve genetic manipulation of regulatory elements, optimization of gene expression, and metabolic engineering.
Generation of Analogs: Utilizing engineered enzymatic machinery or entire biosynthetic pathways to produce novel derivatives of this compound with potentially improved or altered biological activities. This could involve modifying the substrate specificity of enzymes in the pathway or introducing enzymes from other biosynthetic routes.
Pathway Elucidation: Employing synthetic biology techniques, such as gene knockout or overexpression in engineered strains, to experimentally validate the proposed biosynthetic steps identified through genomic analysis and AI-driven hypothesis generation.
These approaches build upon the understanding of natural product biosynthesis in microorganisms like Streptomyces. researchgate.net
Development of this compound as a Tool for Fundamental Biological Discovery
Beyond its potential as an antifungal agent, this compound could be developed as a chemical tool to probe fundamental biological processes. Its specific interaction with fungal targets, as an antifungal antibiotic, makes it a valuable probe for studying fungal cell wall synthesis, membrane integrity, or other essential cellular functions it might disrupt. nih.gov By using this compound or labeled derivatives in biological assays, researchers can gain insights into the mechanisms of fungal growth inhibition and identify specific molecular targets. This can contribute to a deeper understanding of fungal biology and facilitate the identification of new targets for antifungal drug development. Furthermore, exploring its activity against other biological systems, as seen with related compounds showing cytotoxicity or immunosuppressive effects researchgate.net, could reveal novel biological pathways influenced by this class of molecules.
Q & A
Q. How to design a data management plan (DMP) for this compound research compliant with FAIR principles?
- Methodological Answer : Structure DMPs using the EUR datateam template, specifying metadata standards (e.g., ISA-Tab), storage solutions (e.g., Zenodo), and access controls. Include raw instrument outputs, processed datasets, and code repositories (e.g., GitHub) for full transparency .
Methodological Frameworks and Tools
- For Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure preclinical studies .
- For Data Contradictions : Apply Toulmin’s argumentation model to evaluate evidence strength and identify logical fallacies .
- For Collaboration : Implement the RACI matrix (Responsible, Accountable, Consulted, Informed) to delineate roles in multi-team projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
